molecular formula C20H14Br2N2O B6122540 N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide

N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide

Cat. No.: B6122540
M. Wt: 458.1 g/mol
InChI Key: OPRHHMLCDYNBTA-UHFFFAOYSA-N
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Description

N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide: is a chemical compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide typically involves the bromination of carbazole followed by amide formation. The process can be summarized as follows:

    Bromination of Carbazole: Carbazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 6 positions of the carbazole ring.

    Amide Formation: The dibrominated carbazole is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired amide compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carbazole-quinone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.

Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to its carbazole core, which exhibits strong fluorescence. It is also investigated for its potential interactions with biological macromolecules.

Medicine: Pharmaceutical research explores the compound’s potential as a therapeutic agent. Carbazole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-(3,6-dibromo-9H-carbazol-1-yl)-2,2-diphenylacetamide
  • N-(3,6-dibromo-9H-carbazol-1-yl)cyclohexanecarboxamide

Comparison: N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(3,6-dibromo-9H-carbazol-1-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Br2N2O/c1-11-2-4-12(5-3-11)20(25)24-18-10-14(22)9-16-15-8-13(21)6-7-17(15)23-19(16)18/h2-10,23H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRHHMLCDYNBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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